molecular formula C17H18N2O3 B12118300 2-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol

2-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol

Cat. No.: B12118300
M. Wt: 298.34 g/mol
InChI Key: DDJHAHKEGGBFSH-UHFFFAOYSA-N
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Description

2-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol is a complex organic compound that features a phenol group attached to a pyrazole ring, which is further substituted with a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol typically involves the condensation of 3,4-dimethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized under acidic conditions to yield the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

2-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signaling cascades that lead to inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]methanol
  • 2-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]aniline

Uniqueness

Compared to similar compounds, 2-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol is unique due to the presence of the phenol group, which imparts specific chemical reactivity and biological activity. This makes it particularly valuable in applications where phenolic compounds are advantageous, such as in the development of antioxidants or enzyme inhibitors.

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol

InChI

InChI=1S/C17H18N2O3/c1-21-16-8-7-11(9-17(16)22-2)13-10-14(19-18-13)12-5-3-4-6-15(12)20/h3-9,13,18,20H,10H2,1-2H3

InChI Key

DDJHAHKEGGBFSH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=NN2)C3=CC=CC=C3O)OC

Origin of Product

United States

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